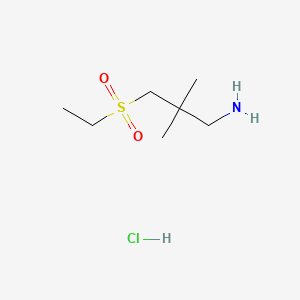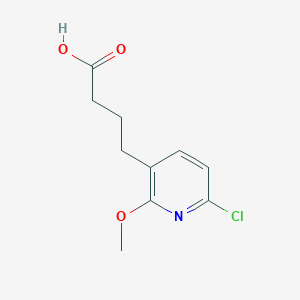
4-(6-Chloro-2-methoxypyridin-3-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid is a chemical compound with a unique structure that enables its application in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. This compound is characterized by its pyridine ring substituted with a chlorine atom and a methoxy group, attached to a butanoic acid chain.
Méthodes De Préparation
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents and methoxylating agents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups on the pyridine ring can undergo substitution reactions with other nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles.
Applications De Recherche Scientifique
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid can be compared with other similar compounds, such as:
4-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid: Similar structure but with a shorter carbon chain.
4-(6-Chloro-2-methoxypyridin-3-yl)pentanoic acid: Similar structure but with a longer carbon chain.
4-(6-Chloro-2-methoxypyridin-3-yl)hexanoic acid: Similar structure but with an even longer carbon chain. The uniqueness of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid lies in its specific carbon chain length and the presence of both chloro and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10-7(3-2-4-9(13)14)5-6-8(11)12-10/h5-6H,2-4H2,1H3,(H,13,14) |
Clé InChI |
QKIWWCQOZSLBHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Cl)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



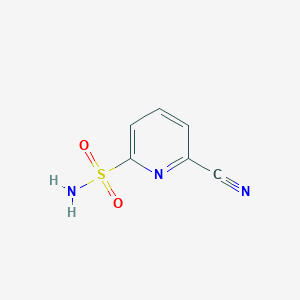
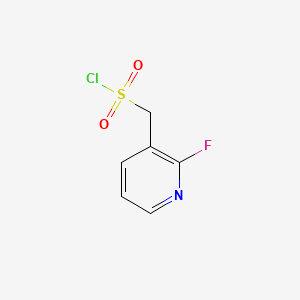
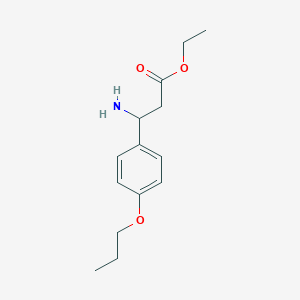
![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
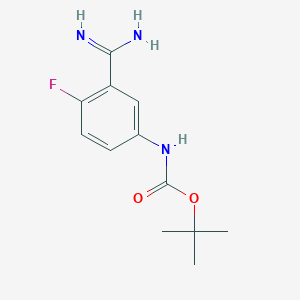

![2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13523179.png)
![2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13523194.png)
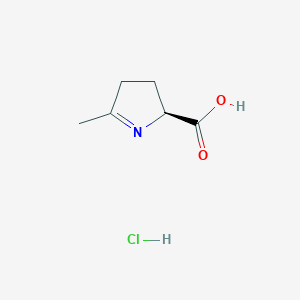

![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)

